N'-[(2-chlorophenyl)methyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
CAS No.: 872880-89-2
Cat. No.: VC11874774
Molecular Formula: C21H24ClN3O6S
Molecular Weight: 481.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872880-89-2 |
|---|---|
| Molecular Formula | C21H24ClN3O6S |
| Molecular Weight | 481.9 g/mol |
| IUPAC Name | N'-[(2-chlorophenyl)methyl]-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
| Standard InChI | InChI=1S/C21H24ClN3O6S/c1-30-16-7-9-17(10-8-16)32(28,29)25-11-4-12-31-19(25)14-24-21(27)20(26)23-13-15-5-2-3-6-18(15)22/h2-3,5-10,19H,4,11-14H2,1H3,(H,23,26)(H,24,27) |
| Standard InChI Key | XRMGIJYSSPWSFF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3Cl |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3Cl |
Introduction
N'-[(2-chlorophenyl)methyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound with a molecular formula of C21H24ClN3O6S and a molecular weight of approximately 481.9 g/mol . This compound belongs to the class of ethanediamides and features a heterocyclic oxazinan ring, a chlorophenyl group, and a methoxybenzenesulfonyl moiety. These structural components contribute to its potential biological activity and applications in medicinal chemistry.
Synthesis
The synthesis of N'-[(2-chlorophenyl)methyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multi-step organic synthesis techniques. Common solvents used include dimethylformamide (DMF) and dichloromethane (DCM), with careful control of temperature and pH to ensure high yields and purity.
Chemical Reactivity
This compound can undergo various chemical reactions typical for amides and sulfonamides. Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly employed. Reaction conditions are optimized based on the specific reaction type.
Potential Applications
N'-[(2-chlorophenyl)methyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has potential applications in medicinal chemistry due to its complex structure and the presence of multiple functional groups. These groups can interact with biological targets, modulating their activity and influencing signaling pathways within biological systems.
Mechanism of Action
The mechanism of action involves interaction with specific biological targets, such as enzymes or receptors. The unique structural features allow it to bind effectively to these targets, influencing various biological processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume